

Application Notes and Protocols for Octapinol as a Fluorescent Probe

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Compound of Interest

Compound Name: Octapinol

Cat. No.: B1200263

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Introduction

Octapinol is a novel, chiral fluorescent sensor engineered for the highly selective and sensitive detection of specific biomolecules. Its unique structure, based on a modified 1,1'-bi-2-naphthol (BINOL) scaffold, allows for enantioselective recognition, making it a valuable tool in drug discovery, chiral synthesis, and biological research. The fluorescence of **Octapinol** is significantly enhanced upon binding to its target, providing a clear "turn-on" signal. These application notes provide an overview of **Octapinol**'s properties and detailed protocols for its use.

Principle of Operation

The mechanism of **Octapinol** as a fluorescent sensor is based on a process of enantioselective recognition and subsequent fluorescence enhancement. The chiral backbone of the **Octapinol** molecule creates a specific binding pocket that preferentially interacts with one enantiomer of a target molecule. This binding event restricts the intramolecular rotation of the **Octapinol** structure, leading to a significant increase in its fluorescence quantum yield. The result is a highly sensitive and selective "turn-on" fluorescence response in the presence of the target analyte.

Quantitative Data Summary

The photophysical and binding properties of **Octapinol** are summarized in the table below. These data were obtained in a standard methanol solvent system.

Property	Value
Excitation Wavelength (λ_{ex})	365 nm
Emission Wavelength (λ_{em})	480 nm
Quantum Yield (Φ) - Free	0.05
Quantum Yield (Φ) - Bound	0.65
Molar Extinction Coefficient (ϵ)	12,000 M ⁻¹ cm ⁻¹ at 365 nm
Enantioselective Fluorescence Enhancement Ratio	110-fold for the target enantiomer
Recommended Concentration for Cell Staining	5-10 μ M
Recommended Incubation Time	30-60 minutes

Experimental Protocols

Protocol 1: Fluorometric Titration for Enantioselective Recognition

This protocol details the procedure for determining the enantioselective response of **Octapinol** to a chiral analyte using a fluorometer.

Materials:

- **Octapinol** stock solution (1 mM in DMSO)
- Stock solutions of the D- and L-enantiomers of the target analyte (10 mM in methanol)
- Methanol (spectroscopic grade)
- Fluorometer and quartz cuvettes

Procedure:

- Preparation of the Working Solution: Prepare a 2.0×10^{-5} M solution of **Octapinol** in methanol.
- Initial Fluorescence Measurement: Place the **Octapinol** solution in a quartz cuvette and record the initial fluorescence emission spectrum. Set the excitation wavelength to 365 nm and record the emission from 400 nm to 600 nm.
- Titration: Add incremental amounts of the stock solution of one enantiomer of the target analyte to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes.
- Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the analyte.
- Data Analysis: Plot the change in fluorescence intensity at 480 nm against the concentration of the analyte.
- Repeat for the Other Enantiomer: Repeat steps 3-5 with the other enantiomer of the target analyte to determine the enantioselective response.

Protocol 2: Live Cell Imaging with Octapinol

This protocol provides a method for staining and imaging live cells using **Octapinol** to detect the intracellular presence of a target analyte.

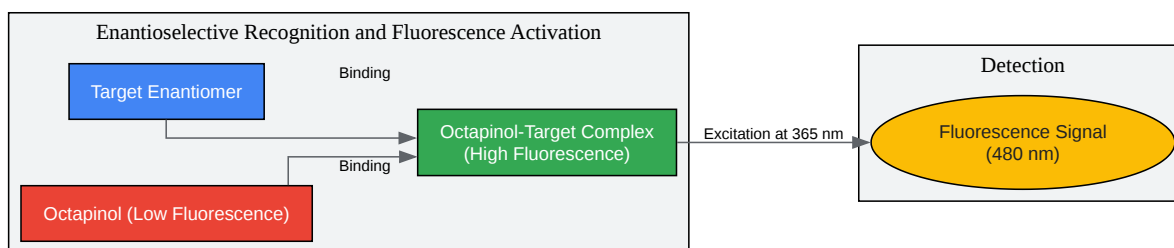
Materials:

- Cultured cells on glass-bottom dishes
- **Octapinol** stock solution (1 mM in DMSO)
- Serum-free cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)

Procedure:

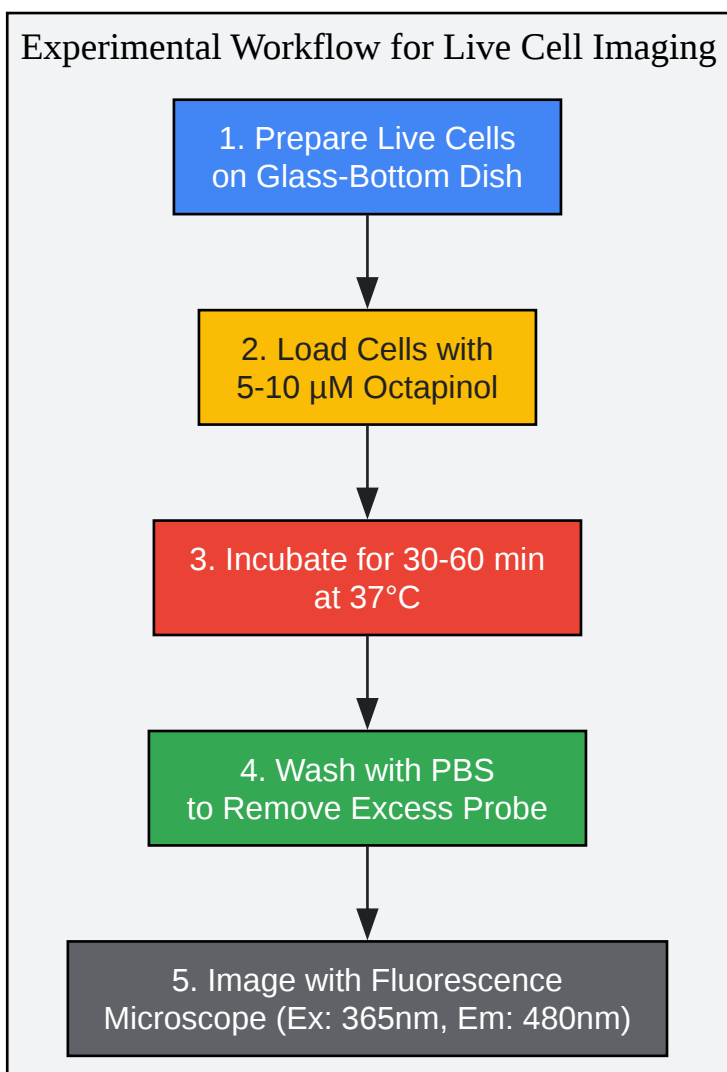
- Cell Preparation: Grow cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy.
- Probe Loading: Prepare a loading solution of 5-10 μM **Octapinol** in serum-free cell culture medium from the DMSO stock solution.
- Washing: Wash the cells once with warm PBS.
- Incubation: Incubate the cells with the **Octapinol**-containing medium at 37°C in a CO₂ incubator for 30-60 minutes.
- Washing: Wash the cells twice with warm PBS to remove any excess probe.
- Imaging: Add fresh, warm cell culture medium or a suitable imaging buffer to the cells. Place the dish on the stage of the fluorescence microscope and image the cells using a filter set appropriate for excitation at ~365 nm and emission at ~480 nm.

Visualizations



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Caption: Mechanism of **Octapinol** fluorescence activation.



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Caption: Workflow for live cell imaging with **Octapinol**.

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